1-(4-BROMOPHENYL)-2-{[4-PHENYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE
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Overview
Description
1-(4-BROMOPHENYL)-2-{[4-PHENYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE is a complex organic compound that features a bromophenyl group, a triazole ring, and a sulfanyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-2-{[4-PHENYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Sulfanyl Ethanone Moiety: This step involves the reaction of a thiol with an ethanone derivative, often under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-2-{[4-PHENYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
1-(4-BROMOPHENYL)-2-{[4-PHENYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Industrial Applications: The compound can be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2-{[4-PHENYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and the bromophenyl group could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine: This compound shares the bromophenyl group but differs in the presence of a pyrazole ring instead of a triazole ring.
3-pyrrolidinemethanol, 1-[(4-bromophenyl)methyl]-: This compound also contains a bromophenyl group but features a pyrrolidine ring and a methanol moiety.
Uniqueness
1-(4-BROMOPHENYL)-2-{[4-PHENYL-5-(3-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-ETHANONE is unique due to its combination of a triazole ring, a bromophenyl group, and a sulfanyl ethanone moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C24H21BrN4OS |
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Molecular Weight |
493.4 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[5-[(3-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C24H21BrN4OS/c1-17-6-5-7-20(14-17)26-15-23-27-28-24(29(23)21-8-3-2-4-9-21)31-16-22(30)18-10-12-19(25)13-11-18/h2-14,26H,15-16H2,1H3 |
InChI Key |
XFNNDGFTNRTHGZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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